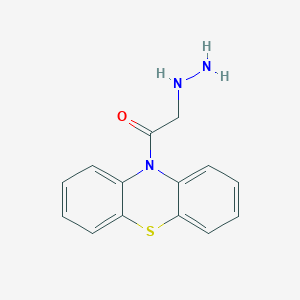
2-Hydrazinyl-1-(10H-phenothiazin-10-YL)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazinyl-1-(10H-phenothiazin-10-yl)ethan-1-one is a chemical compound that belongs to the phenothiazine class Phenothiazines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 2-Hydrazinyl-1-(10H-phenothiazin-10-yl)ethan-1-one typically involves the reaction of 2-chloro-1-(10H-phenothiazin-10-yl)ethanone with hydrazine hydrate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The synthesized compound is then characterized using techniques such as IR, 1H-NMR, and mass spectrometry .
Chemical Reactions Analysis
2-Hydrazinyl-1-(10H-phenothiazin-10-yl)ethan-1-one undergoes various chemical reactions, including:
Condensation Reactions: It reacts with aryl aldehydes to form Schiff bases.
Cyclocondensation Reactions: It can be used to synthesize azetidinones by reacting with chloroacetyl chloride in the presence of triethylamine.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, leading to the formation of different products.
Scientific Research Applications
2-Hydrazinyl-1-(10H-phenothiazin-10-yl)ethan-1-one has several scientific research applications:
Antibacterial and Antifungal Activity: The compound has shown good antibacterial activity against Staphylococcus aureus and Bacillus subtilis, and antifungal activity against Aspergillus species.
Anti-tubercular Activity: It has been evaluated for its anti-tubercular activity and has shown inhibition against the growth of Mycobacterium tuberculosis.
Anti-inflammatory Activity: Although the compound has been tested for anti-inflammatory activity, it did not show promising results in this area.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-1-(10H-phenothiazin-10-yl)ethan-1-one involves its interaction with various molecular targets. The compound’s hydrazinyl group is believed to play a crucial role in its biological activity by forming Schiff bases with aldehydes and ketones. These Schiff bases can further interact with biological molecules, leading to the observed antibacterial and antifungal activities .
Comparison with Similar Compounds
2-Hydrazinyl-1-(10H-phenothiazin-10-yl)ethan-1-one can be compared with other phenothiazine derivatives such as:
2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride: This compound has similar structural features but differs in its functional groups and biological activities.
1-(10H-phenothiazin-2-yl)ethanone: Another phenothiazine derivative with different applications and properties.
The uniqueness of this compound lies in its hydrazinyl group, which imparts distinct chemical reactivity and biological activity compared to other phenothiazine derivatives.
Properties
CAS No. |
54012-74-7 |
|---|---|
Molecular Formula |
C14H13N3OS |
Molecular Weight |
271.34 g/mol |
IUPAC Name |
2-hydrazinyl-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C14H13N3OS/c15-16-9-14(18)17-10-5-1-3-7-12(10)19-13-8-4-2-6-11(13)17/h1-8,16H,9,15H2 |
InChI Key |
OIIPRDHBDNAXIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


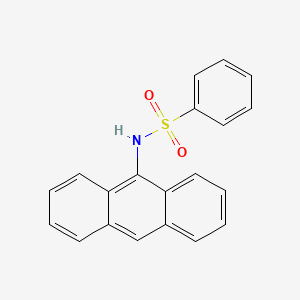
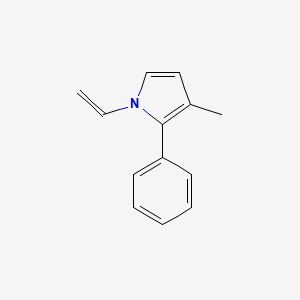
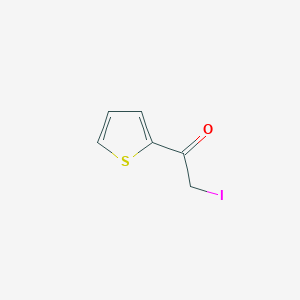


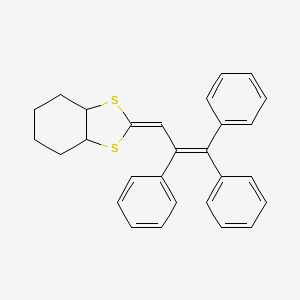
![(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-(pentan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-6,1'-cyclopropane]](/img/structure/B14629907.png)
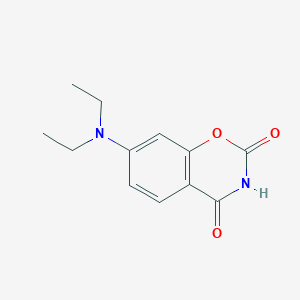
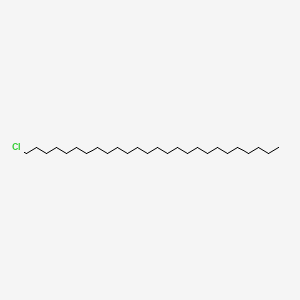
![[Phosphorothioyltri(ethane-2,1-diyl)]tris[diphenyl(sulfanylidene)-lambda~5~-phosphane]](/img/structure/B14629924.png)
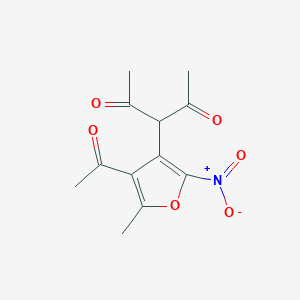
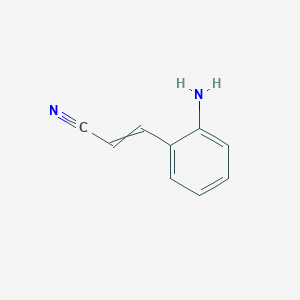

![Methyl 5-[4-(1-hydroxyethyl)phenyl]furan-2-carboximidate](/img/structure/B14629940.png)
